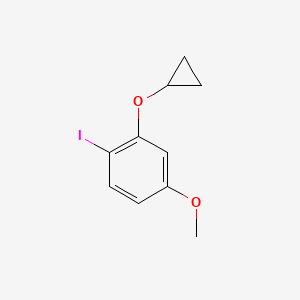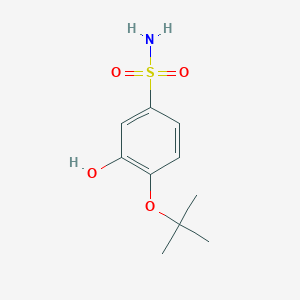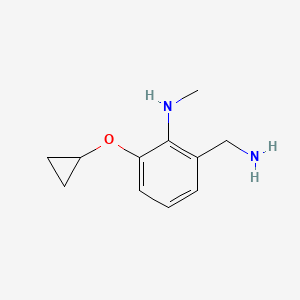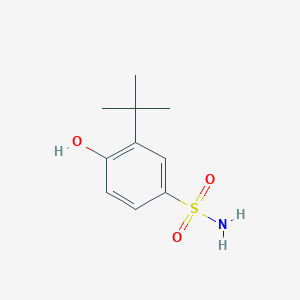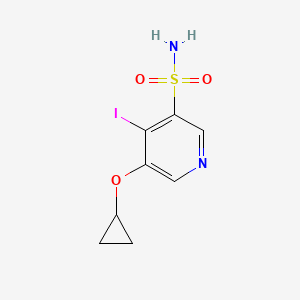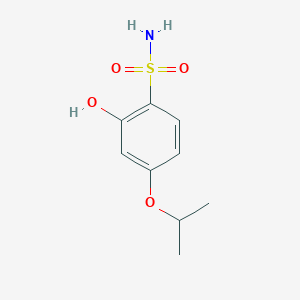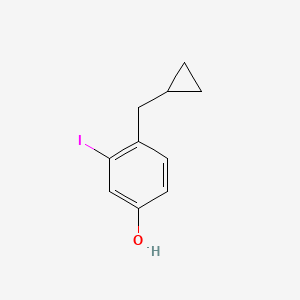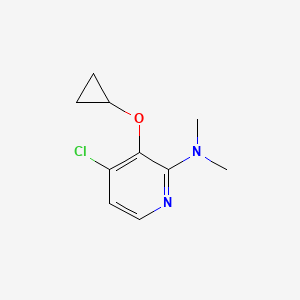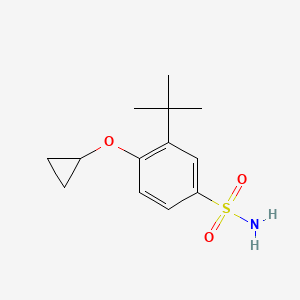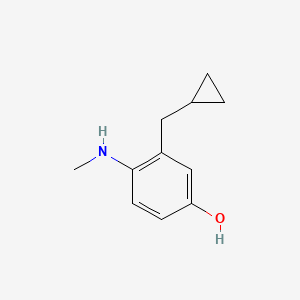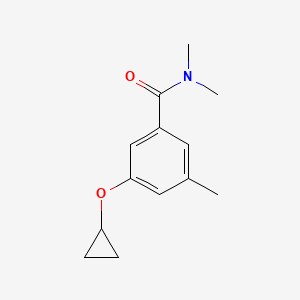
3-Cyclopropoxy-N,N,5-trimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-N,N,5-trimethylbenzamide: is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.282 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a benzamide core. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-N,N,5-trimethylbenzamide typically involves the reaction of 3,5-dimethylbenzoic acid with cyclopropylmethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with N,N-dimethylamine to form the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 3-Cyclopropoxy-N,N,5-trimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-Cyclopropoxy-N,N,5-trimethylbenzamide is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of cyclopropoxy groups on biological activity. It serves as a model compound for understanding the interactions between small molecules and biological targets .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is studied for its ability to interact with specific molecular targets, which could lead to the development of new drugs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-N,N,5-trimethylbenzamide involves its interaction with specific molecular targets. The cyclopropoxy group is believed to play a crucial role in its binding affinity and selectivity. The compound can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
- 3-Cyclopropyloxy-N,N,5-trimethylbenzamide
- 3-(Cyclopropylmethoxy)-N,N,5-trimethylbenzamide
Comparison: Compared to similar compounds, 3-Cyclopropoxy-N,N,5-trimethylbenzamide is unique due to its specific substitution pattern and the presence of the cyclopropoxy group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C13H17NO2 |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-N,N,5-trimethylbenzamide |
InChI |
InChI=1S/C13H17NO2/c1-9-6-10(13(15)14(2)3)8-12(7-9)16-11-4-5-11/h6-8,11H,4-5H2,1-3H3 |
Clave InChI |
GNBXTUYNKRAJRQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)OC2CC2)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


